molecular formula C16H17FN4O4 B2887445 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide CAS No. 1448037-44-2

1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2887445
CAS No.: 1448037-44-2
M. Wt: 348.334
InChI Key: LLYHCWQWQDDMAL-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a fluorophenoxy group, an oxadiazole ring, and an azetidine ring, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluorophenoxy Acetyl Intermediate:

    • Reacting 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.
  • Synthesis of the Oxadiazole Intermediate:

    • Condensation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with a suitable amine to form the oxadiazole intermediate.
  • Coupling Reaction:

    • The final step involves coupling the fluorophenoxy acetyl chloride with the oxadiazole intermediate in the presence of a base like triethylamine to form the desired azetidine-3-carboxamide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or thiols.

Scientific Research Applications

1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity. Alternatively, it might act as an agonist or antagonist at a receptor, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 1-(2-(2-chlorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide
  • 1-(2-(2-bromophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide may exhibit unique properties such as increased lipophilicity or altered electronic effects due to the presence of the fluorine atom. These differences can influence its reactivity, biological activity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O4/c1-10-19-20-14(25-10)6-18-16(23)11-7-21(8-11)15(22)9-24-13-5-3-2-4-12(13)17/h2-5,11H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYHCWQWQDDMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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